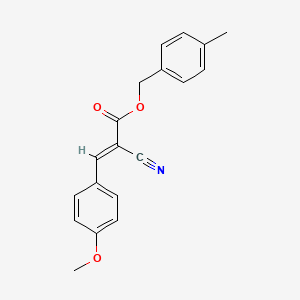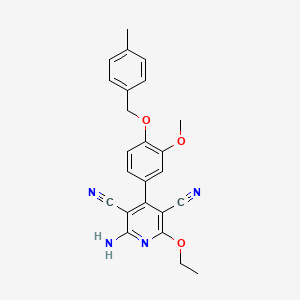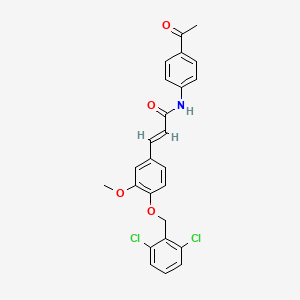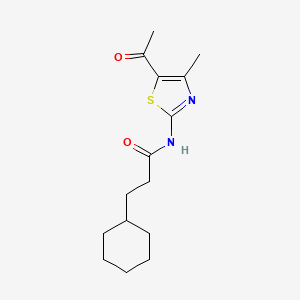
(4-methylphenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methylphenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate is an organic compound characterized by its unique structure, which includes a cyano group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate typically involves the reaction of (4-methylphenyl)methyl bromide with (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(4-methylphenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-methylphenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a precursor in organic synthesis.
Biology
The compound is investigated for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-methylphenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in electrophilic aromatic substitution. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-methoxyphenyl)methyl (E)-2-cyano-3-(4-methylphenyl)prop-2-enoate
- (4-methylphenyl)methyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate
- (4-methylphenyl)methyl (E)-2-cyano-3-(4-chlorophenyl)prop-2-enoate
Uniqueness
(4-methylphenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of both a cyano group and a methoxyphenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Propriétés
IUPAC Name |
(4-methylphenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14-3-5-16(6-4-14)13-23-19(21)17(12-20)11-15-7-9-18(22-2)10-8-15/h3-11H,13H2,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJVYPBUJWOIDQ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide](/img/structure/B7749227.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-ethylphenoxy)acetamide](/img/structure/B7749242.png)

![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,4-dibromophenoxy)acetamide](/img/structure/B7749247.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B7749250.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-propylphenoxy)acetamide](/img/structure/B7749259.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B7749262.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B7749269.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]cyclopropanecarboxamide](/img/structure/B7749280.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-chlorophenoxy)acetamide](/img/structure/B7749290.png)



